N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide
Description
This compound is a quinoline-based carboxamide derivative featuring a 1,3-benzodioxole moiety, a 4-ethoxy substituent, and a 4-methylphenyl group at the quinoline core. Its molecular structure combines aromatic systems (quinoline and benzodioxole) with lipophilic (4-methylphenyl) and polar (ethoxy, carboxamide) functionalities, which may influence solubility, bioavailability, and binding affinity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-31-25-14-23(19-7-4-17(2)5-8-19)29-22-10-9-20(13-21(22)25)27(30)28-15-18-6-11-24-26(12-18)33-16-32-24/h4-14H,3,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNODTSDJSUNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Benzodioxole Group: This step involves the alkylation of the quinoline core with a benzodioxole derivative.
Ethoxylation and Carboxamidation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Context
The compound’s structural analogues can be categorized based on shared motifs:
Benzodioxole-containing compounds (e.g., Ethylone, 4-MEC): Ethylone (1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one) shares the benzodioxole moiety but is a cathinone derivative with psychoactive properties. Unlike the target compound, Ethylone lacks a quinoline core and instead features a β-keto-amphetamine structure, which enhances its serotonin/norepinephrine-dopamine reuptake inhibition (SNDRI) activity . 4-MEC (2-(ethylamino)-1-(4-methylphenyl)propan-1-one) includes a 4-methylphenyl group but replaces the benzodioxole with a simpler aromatic system. Its stimulant effects are attributed to monoamine transporter modulation, a mechanism less likely in the quinoline-based target compound due to steric and electronic differences .
Quinoline-carboxamide derivatives (e.g., 421567-39-7): The compound 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (421567-39-7) shares a benzodioxole and quinoline-carboxamide framework. However, its hexahydroquinoline core and 3-fluorophenyl substituent may confer distinct conformational rigidity and target selectivity compared to the fully aromatic quinoline in the target compound .
Physicochemical and Pharmacokinetic Properties
Research Findings and Functional Implications
- However, Ethylone’s psychoactivity is driven by its amphetamine-like backbone, whereas the target compound’s quinoline core may favor kinase or protease inhibition .
- Quinoline vs. Hexahydroquinoline: The fully aromatic quinoline in the target compound likely exhibits stronger π-π stacking interactions with protein targets compared to the saturated hexahydroquinoline in 421567-39-7, which may improve binding affinity but reduce solubility .
- Ethoxy vs. Fluoro Substituents : The 4-ethoxy group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing 3-fluoro group in 421567-39-5. This difference could influence receptor-binding pocket interactions and metabolic pathways (e.g., CYP450 oxidation) .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
1. Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzodioxole moiety , an ethoxy group , and a quinoline core . The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of the Benzodioxole Moiety : Cyclization of catechol with formaldehyde under acidic conditions.
- Introduction of the Ethoxy Group : Etherification using an alkyl halide and a base.
- Final Assembly : Coupling with the desired quinoline derivative under suitable conditions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with macromolecules, while the benzodioxole moiety may enhance binding affinity through interactions with hydrophobic pockets in proteins. This dual interaction mechanism is crucial for its pharmacological efficacy.
3.1 Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. For instance, research showed that derivatives exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| IIa | 0.85 |
| IIc | 0.68 |
These compounds demonstrated a negligible effect on normal cell lines (IC50 > 150 µM), indicating their safety profile while effectively reducing blood glucose levels in diabetic models .
3.2 Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies revealed significant cytotoxicity against various cancer cell lines, with concentrations required to achieve effects ranging from 26 to 65 µM. These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
4. Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antidiabetic Effects : In vivo studies demonstrated that administration of certain benzodioxole derivatives significantly lowered blood glucose levels in streptozotocin-induced diabetic mice, showcasing their potential as antidiabetic agents .
- Cytotoxicity Profiles : Various benzodioxole derivatives were tested for their cytotoxic effects on cancer cell lines using MTS assays, revealing promising candidates for further investigation in oncological applications .
5. Conclusion
This compound exhibits notable biological activities, particularly in the realms of antidiabetic and anticancer research. Its unique chemical structure allows it to interact effectively with biological targets, making it a valuable candidate for future pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
